Derivative Potency: C5-Methyl Containing LIMK2 Inhibitor Achieves Sub-Micromolar IC₅₀ in Human Recombinant Kinase Assay
Derivatives incorporating the 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold demonstrate quantifiable target engagement. Specifically, the derivative 1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-m-tolylpiperidine-4-carboxamide (CHEMBL568938) exhibited an IC₅₀ of 650 nM against human recombinant LIM domain kinase 2 (LIMK2) expressed in a baculovirus-Sf9 system [1]. While this value does not represent a direct head-to-head comparison with the unmethylated scaffold analog, the presence of the C5-methyl group is integral to the molecular framework achieving this level of enzyme inhibition. The assay was conducted using scintillation counting methodology.
| Evidence Dimension | LIMK2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 650 nM (derivative containing 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine core) |
| Comparator Or Baseline | Unmethylated 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold (no direct comparator data available in this specific assay) |
| Quantified Difference | Not calculable due to absence of comparator data; value establishes baseline potency achievable with C5-methylated scaffold |
| Conditions | Inhibition of human recombinant LIMK2 expressed in baculovirus-Sf9 system; scintillation counting detection |
Why This Matters
This establishes a quantitative benchmark for the potency achievable with the C5-methylated pyrrolopyrimidine scaffold, providing a reference point for researchers evaluating this scaffold's utility in kinase inhibitor discovery programs targeting LIMK2.
- [1] BindingDB Entry BDBM50299589. 1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-m-tolylpiperidine-4-carboxamide (CHEMBL568938). IC₅₀ = 650 nM against human LIMK2. View Source
